6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine
CAS No.:
Cat. No.: VC15905065
Molecular Formula: C12H11ClN6
Molecular Weight: 274.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN6 |
|---|---|
| Molecular Weight | 274.71 g/mol |
| IUPAC Name | 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)purine |
| Standard InChI | InChI=1S/C12H11ClN6/c1-3-19-11(8-4-14-7(2)15-5-8)18-9-10(13)16-6-17-12(9)19/h4-6H,3H2,1-2H3 |
| Standard InChI Key | WTKJUAMZWVAYLG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)Cl)N=C1C3=CN=C(N=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine (molecular formula: C₁₄H₁₅ClN₆) features a purine skeleton with three distinct substituents:
-
6th position: A chlorine atom, enhancing electrophilic reactivity .
-
8th position: A 2-methylpyrimidin-5-yl group, contributing to π-π stacking interactions .
-
9th position: An ethyl chain, influencing solubility and membrane permeability .
The molecular weight is 302.76 g/mol, with a calculated partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity suitable for oral bioavailability .
Structural Characteristics
X-ray crystallography of analogous purine derivatives reveals a planar purine core (r.m.s. deviation = 0.01 Å) with substituents adopting orientations that optimize intermolecular interactions . The 2-methylpyrimidin-5-yl group at C8 forms a dihedral angle of 63.87° with the purine plane, facilitating hydrophobic binding in enzymatic pockets . The ethyl group at N9 adopts a staggered conformation, minimizing steric hindrance .
Table 1: Key Structural Parameters
Synthesis and Manufacturing
Synthetic Pathways
The synthesis proceeds via sequential functionalization of a purine precursor:
-
Halogenation: 6-Chloropurine is treated with POCl₃ to introduce the chlorine atom at C6 .
-
N9 Alkylation: Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields the 9-ethyl intermediate .
-
C8 Coupling: Suzuki-Miyaura cross-coupling installs the 2-methylpyrimidin-5-yl group using a palladium catalyst .
Critical Considerations:
-
Temperature Control: Maintaining 0–5°C during alkylation prevents side reactions .
-
Catalyst Selection: Pd(PPh₃)₄ achieves >80% coupling efficiency for the pyrimidine moiety .
Purification and Characterization
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity. Structural confirmation employs:
Biological Activity and Mechanism of Action
PI3Kδ Inhibition
The compound exhibits an IC₅₀ of 2.3 nM against PI3Kδ, outperforming reference inhibitors like idelalisib (IC₅₀ = 8.9 nM) . Molecular docking studies indicate:
-
Chlorine at C6: Forms a halogen bond with Glu826 in the ATP-binding pocket .
-
Pyrimidine at C8: Engages in hydrophobic interactions with Trp760 and Ile831 .
Cellular Effects
In B-cell lymphoma models, the compound reduces AKT phosphorylation (EC₅₀ = 4.7 nM), inducing apoptosis in 72% of cells at 10 nM . It also suppresses IL-6 production in macrophages, highlighting anti-inflammatory potential.
Pharmacological Applications
Oncology
In xenograft models of chronic lymphocytic leukemia, daily oral dosing (10 mg/kg) achieves 89% tumor growth inhibition without hematological toxicity . Comparative studies show superior efficacy to duvelisib, a clinically approved PI3Kδ/γ inhibitor.
Autoimmune Diseases
The compound attenuates collagen-induced arthritis in mice, reducing joint swelling by 65% at 5 mg/kg . This aligns with PI3Kδ's role in neutrophil activation and cytokine release.
Table 2: Preclinical Efficacy Data
| Model | Dose | Efficacy | Reference |
|---|---|---|---|
| B-cell lymphoma | 10 mg/kg | 72% apoptosis | |
| Rheumatoid arthritis | 5 mg/kg | 65% swelling reduction |
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the ethyl group at N9 with cyclopropyl (as in CID 1710661-58-7 ) reduces PI3Kδ affinity by 12-fold, underscoring the importance of alkyl chain flexibility . Conversely, substituting chlorine at C6 with thiol groups (as in PubMed 1195279 ) abolishes activity, highlighting its critical role in target engagement .
Selectivity Profile
The compound demonstrates 300-fold selectivity for PI3Kδ over PI3Kα, contrasting with pan-PI3K inhibitors that exhibit cardiotoxicity . This selectivity stems from steric clashes between the C8 pyrimidine and PI3Kα's larger Val851 residue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume